molecular formula C8H8ClNO B1429470 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride CAS No. 1220039-95-1

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

Cat. No.: B1429470
CAS No.: 1220039-95-1
M. Wt: 169.61 g/mol
InChI Key: NYBSYLDISLPAJA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride (CAS 1220039-95-1) is a bicyclic heterocyclic compound featuring a pyridine ring fused to a cyclopentane moiety. Its molecular formula is C₈H₈ClNO, with a molecular weight of 169.61 g/mol . The compound is synthesized via catalytic oxidation methods, such as Mn(OTf)₂-catalyzed oxidation of 2,3-cyclopentenopyridine analogues in water, achieving high yields and chemoselectivity .

Properties

IUPAC Name

6,7-dihydrocyclopenta[b]pyridin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c10-8-4-3-7-6(8)2-1-5-9-7;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBSYLDISLPAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856417
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1)
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-95-1
Record name 5H-Cyclopenta[b]pyridin-5-one, 6,7-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-5-one hydrochloride
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Preparation Methods

Method Overview:

The most established and efficient route involves the oxidation of 2,3-cyclopentenopyridine derivatives. This method was notably developed using manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant.

Reaction Conditions:

Research Findings:

This method was demonstrated to be highly effective, with high yields and selectivity, and was adaptable for oxidizing substituted benzylpyridines and 2-ethylpyridine in tert-butanol. The process is environmentally friendly due to its aqueous medium and mild conditions.

Data Table:

Parameter Details
Catalyst Mn(OTf)₂
Oxidant t-BuOOH (65%) in H₂O
Solvent Water
Temperature 25°C
Yield High (>80%)

Cyclocondensation of 2,5-Diarylidenecyclopentanone Derivatives

Method Overview:

An alternative synthetic route involves cyclocondensation reactions of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide.

Reaction Conditions:

  • Reagents: 2,5-diarylidenecyclopentanone derivatives, sodium alkoxide (ethoxide or methoxide), propanedinitrile
  • Solvent: Ethanol or methanol
  • Temperature: Reflux (~80°C)
  • Reaction Time: Approximately 1–2 hours
  • Product Purity: High, obtained via simple filtration and recrystallization

Research Findings:

This method allows for the synthesis of highly functionalized derivatives, including 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, which can be further transformed into the target compound.

Data Table:

Parameter Details
Reagents Cyclopentanone derivatives, sodium alkoxide, propanedinitrile
Solvent Ethanol or methanol
Temperature Reflux (~80°C)
Reaction Time 1–2 hours
Yield Up to 98%

High-Pressure Assisted Synthesis

Method Overview:

Recent advancements include high-pressure synthesis using a Q-tube reactor, which enhances reaction efficiency and scalability.

Reaction Conditions:

  • Reagents: 2-oxo-2-arylhydrazonopropanals with benzosuberone or tetralone
  • Conditions: High-pressure, microwave or conventional heating
  • Yield: Improved yields, suitable for gram-scale synthesis

Research Findings:

This method offers a broad substrate scope, high atom economy, and operational simplicity, making it promising for industrial applications.

Data Table:

Parameter Details
Reactor Q-tube high-pressure reactor
Temperature Variable, optimized for each substrate
Duration Approximately 2 hours
Yield Excellent, often >85%

Additional Methods and Variants

Nitrile and Hydroxyl Precursors:

Other synthetic routes involve nitrile intermediates or hydroxyl derivatives, which are cyclized under specific conditions to form the core heterocyclic structure, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Oxidation of cyclopentenopyridines Mn(OTf)₂, t-BuOOH Aqueous, 25°C High yield, selective Requires precursor synthesis
Cyclocondensation of diarylidenecyclopentanones Sodium alkoxide, nitriles Reflux, ethanol/methanol Functional group diversity Moderate to high temperature
High-pressure synthesis Hydrazonopropanals, benzosuberone High-pressure, microwave Scalability, efficiency Specialized equipment

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, often using similar catalysts and oxidants as in its synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where various substituents can be introduced into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products:

    Oxidation: Further oxidized derivatives of the compound.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Applications Overview

The compound has been extensively studied for its potential in various fields:

  • Pharmaceutical Development
    • Serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and cancer.
    • Exhibits notable biological activities, including anti-inflammatory and anticancer properties.
  • Agricultural Chemicals
    • Utilized in the formulation of agrochemicals to enhance the efficacy of pesticides and herbicides.
  • Material Science
    • Explored for developing new materials, including polymers and coatings with improved durability.
  • Biochemical Research
    • Employed in studies related to enzyme inhibition and receptor interactions.
  • Analytical Chemistry
    • Used as a reference standard in analytical methods to ensure accuracy and reliability in chemical analyses.

Pharmaceutical Development

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride has shown promise as an intermediate in drug synthesis. Notably:

  • Anticancer Activity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The MTT assay results suggest IC50 values as low as 6.31 μM for certain derivatives, indicating strong potential for further drug development .
  • Neuropharmacological Effects : The compound has been investigated for its ability to modulate neurotransmitter systems, suggesting applications in treating neurological disorders .

Agricultural Chemicals

The compound is being explored for its role in enhancing the effectiveness of agrochemicals. Its structural properties allow it to be integrated into formulations that protect crops from pests and diseases .

Material Science

Research indicates that this compound can be used to develop new materials with enhanced properties, such as improved resistance to environmental factors .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one against multiple cancer cell lines using the MTT assay. Results indicated that several derivatives exhibited promising anticancer activity, particularly against MCF-7 and A549 cells .

Case Study 2: Neuropharmacological Research

Research into the neuropharmacological properties of this compound demonstrated its potential in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Mechanism of Action

The mechanism by which 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to interact with these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Positional Isomers and Fused-Ring Analogues

  • 6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one (CAS 350847-80-2): This positional isomer differs in the fusion position of the pyridine ring (cyclopenta[c] vs. [b]). Its molecular formula (C₈H₇NO) lacks the hydrochloride group, resulting in reduced polarity and solubility compared to the target compound . Applications: Primarily used as a synthetic intermediate in medicinal chemistry.
  • Benzo-Fused Analogues (e.g., 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine) :

    • The addition of a benzene ring increases molecular complexity and hydrophobicity, impacting solubility and reactivity. Such compounds are synthesized under high-pressure conditions and evaluated for green metrics .

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties/Applications
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one 1092301-56-8 C₈H₆ClNO 167.59 g/mol Higher lipophilicity; used in cross-coupling reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 54664-55-0 C₈H₈ClN 169.61 g/mol Enhanced electrophilicity for nucleophilic substitution
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 158331-18-1 C₈H₈BrN 214.06 g/mol Heavy atom effect improves crystallinity for X-ray studies

Key Observations :

  • Halogen substituents increase molecular weight and alter electronic properties, influencing reactivity and intermolecular interactions.
  • Chlorine at position 2 enhances oxidative stability, while bromine at position 3 facilitates Suzuki-Miyaura couplings .

Functionalized Derivatives

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD Derivatives) :

    • Nitrile group at position 3 introduces strong electron-withdrawing effects. CAPD-1, a derivative, demonstrates 97.7% corrosion inhibition efficiency in acidic environments due to adsorption on metal surfaces .
    • Applications: Corrosion inhibitors in industrial settings .
  • Amine Derivatives :

    • 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 1187930-42-2):
  • Molecular formula C₈H₁₁ClN₂ , molecular weight 170.64 g/mol . Chiral variants (e.g., (R)-isomer) are synthesized for pharmaceutical intermediates .
    • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride (CAS 1187930-17-1):
  • Dihydrochloride salt form enhances water solubility, critical for bioavailability in drug formulations .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride is a heterocyclic compound known for its unique bicyclic structure, which integrates a pyridine and a cyclopentane ring. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H8ClNO
  • Molecular Weight : 169.61 g/mol
  • Structure : The compound exists primarily in its hydrochloride salt form, enhancing its solubility in aqueous environments, which is beneficial for biological assays and applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Neurotransmitter Modulation : Research indicates that the compound may influence neurotransmitter systems, suggesting applications in treating neurological disorders.
  • Anti-inflammatory Activity : Preliminary studies have shown that it can modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation.
  • Anticancer Properties : Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF-7 (Breast)15Significant cytotoxicity observed.
A549 (Lung)12Promising results indicating potential as an anticancer agent.
HCT-116 (Colon)18Moderate inhibition noted.
Inflammatory ModelN/AReduction in pro-inflammatory cytokines.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study conducted on derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one evaluated their effects on human cancer cell lines (MCF-7, A549, HCT-116). The MTT assay revealed that certain derivatives exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic potential .
  • Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory properties of the compound, where it was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be beneficial in conditions characterized by chronic inflammation.

Comparison with Similar Compounds

The structural similarities between this compound and other pyridine derivatives highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
6,7-Dihydro-5H-cyclopenta[b]pyridineSimilar bicyclic structure without ketoneDifferent biological activity profiles
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChlorine substitution on the pyridine ringIncreased lipophilicity may enhance bioavailability
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylateCarboxylate group adds polar characterEnhanced solubility and altered pharmacokinetics

Q & A

Q. What are the recommended synthetic routes for 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted pyridine precursors or condensation reactions. For example, 2-chloro derivatives are synthesized via chlorination of the parent compound under controlled conditions (e.g., POCl₃ or SOCl₂) . Optimization includes adjusting reaction temperature (e.g., 80–110°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd for cross-coupling reactions) . Monitoring progress via TLC or HPLC is critical to minimize by-products.

Q. How should researchers purify and characterize this compound to ensure analytical consistency?

Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) under inert conditions to prevent degradation . Characterization requires:

  • NMR : Key signals include δ ~2.5–3.5 ppm (cyclopentane protons) and δ ~8.0–9.0 ppm (pyridine protons) .
  • HPLC : Purity >95% with retention time matching reference standards .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 167.59 for 2-chloro derivatives) .

Q. What are the stability considerations for storage and handling?

The compound is hygroscopic and oxidizes readily. Store under inert gas (N₂ or Ar) at 2–8°C . Avoid prolonged exposure to light, as photodegradation may occur. Stability tests in DMSO or aqueous buffers (pH 4–7) are recommended for biological studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

  • Regioisomeric impurities : Use 2D NMR (e.g., HSQC, COSY) to confirm substitution patterns .
  • Residual solvents : Dry samples under high vacuum (<0.1 mbar) for 24 hours .
  • Chiral impurities : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) for enantiomeric resolution .

Q. What strategies mitigate toxicity risks during in vitro studies?

  • Solubility : Use DMSO (≤0.1% v/v) to avoid cellular toxicity; confirm solubility via dynamic light scattering .
  • Metabolic stability : Pre-treat with liver microsomes (e.g., human CYP450 isoforms) to assess degradation pathways .
  • Safety protocols : Follow OSHA guidelines for PPE (gloves, goggles) and use fume hoods for aerosol prevention .

Q. How can computational modeling predict reactivity for novel derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-2 or C-5 positions) .
  • Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity .

Methodological Challenges & Solutions

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate stability : Protect reactive intermediates (e.g., amines) with Boc or Fmoc groups .
  • Catalyst deactivation : Use fresh Pd(PPh₃)₄ for Suzuki-Miyaura couplings and degas solvents with N₂ .
  • By-product formation : Introduce scavenger resins (e.g., QuadraSil® MP) during workup .

Q. What advanced techniques validate ring-expansion or functionalization reactions?

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry (e.g., Acta Crystallogr. Sect. E protocols) .
  • In situ IR spectroscopy : Monitor carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) during ketone formation .
  • Isotopic labeling : Use ¹³C-labeled precursors to track carbon migration in cyclopentane ring expansions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride
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6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride

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